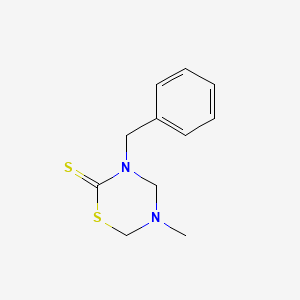

3-Benzyl-5-methyl-1,3,5-thiadiazinane-2-thione

Description

Properties

IUPAC Name |

3-benzyl-5-methyl-1,3,5-thiadiazinane-2-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2S2/c1-12-8-13(11(14)15-9-12)7-10-5-3-2-4-6-10/h2-6H,7-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFLHJRCTMSBRPJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CN(C(=S)SC1)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20162336 | |

| Record name | 2H-1,3,5-Thiadiazine-2-thione, 3-benzyltetrahydro-5-methyl- (6CI,7CI,8CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20162336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14318-39-9 | |

| Record name | 3-Benzyl-5-methyltetrahydro-1,3,5-thiadiazine-2-thione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014318399 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC201646 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=201646 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2H-1,3,5-Thiadiazine-2-thione, 3-benzyltetrahydro-5-methyl- (6CI,7CI,8CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20162336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-BENZYL-5-METHYLTETRAHYDRO-1,3,5-THIADIAZINE-2-THIONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RG8L6E8RDW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Reaction Conditions and Mechanistic Pathway

The reaction proceeds at ambient temperature (25–30°C) under solvent-free conditions. Triton-B facilitates the formation of reactive intermediates by stabilizing the dithiocarbamate species generated from the reaction of primary amines with CS₂. The proposed mechanism involves:

-

Dithiocarbamate Formation : Benzylamine and methylamine react independently with CS₂ to form benzyl dithiocarbamate and methyl dithiocarbamate, respectively.

-

Cyclocondensation : Formaldehyde acts as a bridging agent, enabling the nucleophilic attack of the dithiocarbamate intermediates to form the six-membered thiadiazinane ring.

The use of Triton-B enhances reaction efficiency by reducing interfacial resistance and accelerating intramolecular C–S bond formation. This method achieves yields exceeding 90% with a reaction time of 2–3 hours .

Optimization Parameters

Key variables influencing yield and selectivity include:

| Parameter | Optimal Value | Effect on Reaction |

|---|---|---|

| Catalyst Loading | 1.5 mmol Triton-B | Higher loading accelerates kinetics |

| Molar Ratio (Amine:CS₂:HCHO) | 1:1:2.5 | Excess formaldehyde ensures cyclization |

| Temperature | 25–30°C | Avoids side reactions (e.g., polymerization) |

This method’s advantages include operational simplicity, reduced waste generation, and scalability.

Stepwise Synthesis via Dithiocarbamate Intermediates

Traditional approaches involve a two-step sequence: (1) dithiocarbamate salt synthesis and (2) cyclization with formaldehyde. This method is widely documented for structurally analogous 1,3,5-thiadiazinane-2-thiones.

Synthesis of Potassium Dithiocarbamate Salts

Benzylamine and methylamine are separately treated with CS₂ in the presence of potassium hydroxide (KOH) to form their respective dithiocarbamate salts:

where .

Cyclization with Formaldehyde

The dithiocarbamate salts are subsequently reacted with formaldehyde in a phosphate-buffered medium (pH 7–8) to induce cyclization:

This step requires precise pH control to prevent hydrolysis of the thione group.

Yield and Limitations

Yields for this method range from 70–85% , with longer reaction times (6–8 hours) compared to the one-pot approach. Challenges include the handling of corrosive KOH and the need for intermediate isolation.

Comparative Analysis of Synthetic Routes

The table below contrasts the two predominant methods:

| Method | Yield (%) | Reaction Time (h) | Key Advantages | Limitations |

|---|---|---|---|---|

| One-Pot (Triton-B) | 90–95 | 2–3 | Solvent-free, high atom economy | Requires precise catalyst loading |

| Stepwise (KOH) | 70–85 | 6–8 | Well-established protocol | Corrosive reagents, intermediate isolation |

Structural and Spectroscopic Characterization

Post-synthesis characterization of 3-Benzyl-5-methyl-1,3,5-thiadiazinane-2-thione employs:

-

FTIR : Strong absorption bands at 1,240 cm⁻¹ (C=S stretch) and 1,020 cm⁻¹ (C–N–C asymmetric stretch).

-

¹H NMR : Distinct signals at δ 3.8–4.2 ppm (methylene protons adjacent to sulfur) and δ 7.2–7.4 ppm (benzyl aromatic protons).

-

X-ray Crystallography : Confirms the envelope conformation of the thiadiazinane ring and non-covalent interactions stabilizing the crystal lattice.

Industrial and Environmental Considerations

The one-pot Triton-B method aligns with green chemistry principles by eliminating organic solvents and minimizing energy input. However, the toxicity of CS₂ necessitates stringent safety protocols. Recent advances explore microwave-assisted synthesis to further reduce reaction times and improve yields .

Chemical Reactions Analysis

Oxidation Reactions

The thione group undergoes oxidation to form thione oxides (sulfoxides or sulfones) under various conditions. For example:

-

Reagents : Hydrogen peroxide (H₂O₂), ozone (O₃), or other oxidizing agents.

-

Products : Oxidized derivatives (e.g., sulfoxides or sulfones).

-

Mechanism : The S= bond is oxidized, altering the electronic environment of the thiadiazine ring.

| Reaction Type | Conditions/Reagents | Products | References |

|---|---|---|---|

| Oxidation | H₂O₂, O₃ | Thione oxides (sulfoxides/sulfones) |

Nucleophilic Substitution

The thione group acts as an electrophilic center, enabling nucleophilic attack:

-

Reagents : Grignard reagents (RMgX), amines, or other nucleophiles.

-

Products : Substituted thiadiazine derivatives.

-

Mechanism : Nucleophilic attack at the sulfur atom, followed by elimination of sulfur-containing byproducts.

| Reaction Type | Conditions/Reagents | Products | References |

|---|---|---|---|

| Nucleophilic Substitution | Grignard reagents (e.g., MeMgBr) | Alkylated thiadiazine derivatives |

Hydrolysis

Hydrolysis of the thione group under acidic or basic conditions yields bioactive intermediates:

-

Conditions : Acidic (HCl) or basic (NaOH) aqueous solutions.

-

Products : Thiols, thiolates, isothiocyanates , or dithiocarbamic acid .

-

Significance : Hydrolysis products are linked to antimicrobial and anticancer activities via interaction with biological targets .

| Reaction Type | Conditions/Reagents | Products | References |

|---|---|---|---|

| Hydrolysis | Acidic/Basic | Thiols, isothiocyanate, dithiocarbamic acid |

Alkylation

The compound reacts with alkylating agents to form alkylated derivatives:

-

Reagents : Alkyl halides (R-X) in the presence of bases.

-

Products : Alkyl-substituted thiadiazines.

-

Mechanism : Electrophilic substitution at the sulfur atom, leading to alkylated derivatives.

| Reaction Type | Conditions/Reagents | Products | References |

|---|---|---|---|

| Alkylation | Alkyl halides (e.g., CH₃I) | Alkylated thiadiazine derivatives |

Electrophilic Addition

Though less common, the thiadiazine ring may participate in electrophilic substitution under specific conditions:

-

Reagents : Electrophiles (e.g., NO₂⁺).

-

Products : Electrophilically substituted derivatives.

-

Mechanism : Attack on nitrogen or sulfur atoms in the ring, depending on the substituent’s directing effects.

Research Findings and Implications

-

Biological Activity : Hydrolysis products (e.g., isothiocyanate) exhibit antimicrobial and anticancer effects by inhibiting enzymes or forming covalent bonds with nucleophilic targets .

-

Structural Stabilization : Intramolecular hydrogen bonds (e.g., C—H⋯S) and π interactions stabilize the thiadiazine ring in derivatives like 3-Benzyl-5-butyl analogs .

-

Synthetic Versatility : The compound’s reactivity enables tailored substitution patterns, influencing bioavailability and pharmacokinetics .

Scientific Research Applications

Medicinal Chemistry

3-Benzyl-5-methyl-1,3,5-thiadiazinane-2-thione exhibits significant biological activities:

- Antimicrobial Activity : The compound has shown effectiveness against various microorganisms, including bacteria and fungi. Its mechanism involves disrupting cell membrane integrity, leading to cell death.

- Antiprotozoal Activity : Research indicates promising antiprotozoal effects against parasites such as Trypanosoma cruzi and Leishmania donovani. Studies have demonstrated that derivatives of this compound can maintain significant activity at low concentrations .

- Anticancer Properties : Preliminary studies suggest that it may interact with specific enzymes or receptors involved in cancer progression. Molecular docking studies have indicated potential binding affinities with targets related to tumor growth and inflammation .

Industrial Applications

The compound is utilized in various industrial processes:

- Catalysis : It serves as a catalyst in synthetic reactions due to its unique chemical structure.

- Material Development : Its properties make it suitable for developing new materials with specific functionalities in fields such as coatings and polymers.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of several thiadiazine derivatives, including 3-benzyl-5-methyl-1,3,5-thiadiazinane-2-thione. Results indicated a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. The compound's efficacy was attributed to its ability to disrupt microbial cell membranes.

Case Study 2: Anticancer Activity

In vitro studies assessed the anticancer potential of 3-benzyl-5-methyl-1,3,5-thiadiazinane-2-thione against HeLa cells (cervical cancer). The results showed moderate cytotoxicity, with further investigation needed to optimize its structure for enhanced potency against other cancer cell lines such as A549 (lung carcinoma) and MCF7 (breast cancer) .

Comparative Analysis of Related Compounds

| Compound Name | Description | Unique Features |

|---|---|---|

| 3-Benzyl-5-butyl-1,3,5-thiadiazinane-2-thione | Similar structure with a butyl group | Enhanced lipophilicity may influence bioavailability |

| 2-(5-cyclopropyl)-6-thioxo-1,3,5-thiadiazine | Contains a cyclopropyl substituent | Potentially exhibits different pharmacological profiles |

| 2-(5-(3-methoxypropyl)-6-thioxo...) | Features a methoxypropyl group | May enhance solubility and bioactivity |

Mechanism of Action

The mechanism of action of 3-Benzyl-5-methyl-1,3,5-thiadiazinane-2-thione involves its interaction with biological targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting essential biochemical pathways. Additionally, its antimicrobial activity is attributed to its ability to interfere with the cell membrane integrity of microorganisms, leading to cell death .

Comparison with Similar Compounds

Structural and Conformational Comparisons

Key Observations :

- Substituent Effects : Bulky substituents (e.g., benzyl, butyl) stabilize the envelope conformation via steric and electronic effects, whereas aryl groups (e.g., 4-chlorophenyl) may enhance π-stacking interactions .

- Heteroatom Influence : Replacing sulfur with oxygen (e.g., oxadiazinanes) reduces ring strain but diminishes thione-related bioactivity .

Pharmacological Activity Comparisons

Key Observations :

- Antimicrobial Activity : Oxadiazinane derivatives with benzothiazole substituents exhibit superior broad-spectrum activity (MIC: 1–19 µg/mL) compared to alkyl-substituted thiadiazinanes, likely due to enhanced membrane penetration from aromatic groups .

- Neuroprotective Effects : Hydroxyethyl substituents in thiadiazinanes confer neuroprotective properties, suggesting that polar groups enhance central nervous system activity .

Key Observations :

- Liquid-Phase Synthesis : Polyethylene glycol (PEG)-supported methods improve purity and scalability compared to traditional solution-phase routes .

- Cyclization Efficiency : Acid-catalyzed cyclization of thioureas (e.g., oxadiazinanes) achieves higher yields than base-mediated thiadiazinane syntheses .

Biological Activity

3-Benzyl-5-methyl-1,3,5-thiadiazinane-2-thione is a member of the thiadiazine family, characterized by its five-membered ring containing sulfur and nitrogen atoms. This compound exhibits significant biological activity, making it a candidate for various therapeutic applications. Its structure includes a benzyl group at the 3-position and a methyl group at the 5-position, which contribute to its unique chemical properties and biological interactions.

The biological activity of 3-benzyl-5-methyl-1,3,5-thiadiazinane-2-thione is primarily attributed to its thione functional group (S=) at the 2-position. This enhances its reactivity and allows it to interact with various biological targets such as enzymes and receptors. The compound can inhibit enzyme activities by binding to their active sites, disrupting essential biochemical pathways. Its antimicrobial properties are linked to its ability to compromise the cell membrane integrity of microorganisms, leading to cell death.

Antimicrobial Activity

Research indicates that 3-benzyl-5-methyl-1,3,5-thiadiazinane-2-thione exhibits antimicrobial , antifungal , and antiprotozoal activities. It has shown effectiveness against a range of pathogens including bacteria and fungi, making it a potential candidate for drug development in infectious diseases .

| Activity Type | Pathogens Targeted | Observations |

|---|---|---|

| Antimicrobial | Various bacteria | Significant inhibition observed |

| Antifungal | Fungal strains | Effective against common fungal infections |

| Antiprotozoal | Trypanosoma cruzi, Leishmania | Notable efficacy in vitro |

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. It has been evaluated for cytotoxic effects on various cancer cell lines such as HeLa (cervical cancer), HT-29 (colon cancer), and HepG2 (liver cancer). The results indicate that certain derivatives of thiadiazine compounds exhibit moderate to good cytotoxicity against these cancer cells, suggesting that they may serve as leads for developing new anticancer agents .

| Cell Line | IC50 Value (µM) | Remarks |

|---|---|---|

| HeLa | 15.4 | Moderate cytotoxicity |

| HT-29 | 12.8 | Significant inhibition observed |

| HepG2 | 20.0 | Lower sensitivity compared to HeLa |

Case Studies

- Antimicrobial Efficacy : In a study assessing the antimicrobial properties of thiadiazine derivatives, 3-benzyl-5-methyl-1,3,5-thiadiazinane-2-thione demonstrated significant activity against Staphylococcus aureus and Candida albicans. The minimum inhibitory concentration (MIC) values were lower than those of conventional antibiotics, indicating its potential as an alternative treatment .

- Cytotoxicity in Cancer Cells : A comparative analysis of various thiadiazine derivatives showed that 3-benzyl-5-methyl-1,3,5-thiadiazinane-2-thione had an IC50 value of approximately 15 µM against HeLa cells. This positions it as a promising candidate for further development in anticancer therapies .

Q & A

Q. How can researchers optimize the synthesis of 3-Benzyl-5-methyl-1,3,5-thiadiazinane-2-thione to improve yield and purity?

Methodological Answer:

- Integrate computational reaction path searches (quantum chemical calculations) with experimental validation to identify optimal reaction conditions (e.g., solvent, temperature, catalyst). Use high-throughput screening to test parameter combinations efficiently. Feedback loops between computational predictions and experimental results refine synthesis protocols, reducing trial-and-error inefficiencies .

- Key parameters to monitor: reaction time, stoichiometry of benzylating agents, and sulfur source reactivity.

Q. What spectroscopic techniques are essential for characterizing 3-Benzyl-5-methyl-1,3,5-thiadiazinane-2-thione, and how should they be prioritized?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : Prioritize H and C NMR to confirm backbone structure and substituent positions.

- Mass Spectrometry (MS) : Use high-resolution MS to verify molecular weight and fragmentation patterns.

- Infrared (IR) Spectroscopy : Identify thione (C=S) and other functional groups.

- Cross-validate results with X-ray crystallography if crystalline derivatives are obtainable .

Q. What computational chemistry approaches are recommended for predicting the reactivity of 3-Benzyl-5-methyl-1,3,5-thiadiazinane-2-thione in novel reactions?

Methodological Answer:

- Apply density functional theory (DFT) to model reaction pathways, focusing on transition states and thermodynamic stability.

- Use molecular dynamics simulations to study solvent effects and intermediate lifetimes. Pair computational predictions with small-scale experimental trials to validate mechanisms .

Advanced Research Questions

Q. What strategies are effective in resolving contradictory spectroscopic data when characterizing novel derivatives of 3-Benzyl-5-methyl-1,3,5-thiadiazinane-2-thione?

Methodological Answer:

- Multi-technique validation : Combine 2D NMR (e.g., HSQC, HMBC) with X-ray diffraction to resolve ambiguous signals.

- Statistical analysis : Apply multivariate analysis to spectroscopic datasets to isolate outlier data points or artifacts.

- Dynamic studies : Use variable-temperature NMR to probe tautomeric equilibria or conformational flexibility that may explain discrepancies .

Q. How can AI-driven simulation tools like COMSOL Multiphysics enhance the study of reaction mechanisms involving 3-Benzyl-5-methyl-1,3,5-thiadiazinane-2-thione?

Methodological Answer:

- Implement AI-powered process control to simulate reaction kinetics and mass transfer limitations in real time.

- Train machine learning models on historical reaction data to predict optimal conditions for scaling or modifying substituents.

- Integrate automated feedback systems to adjust parameters (e.g., pH, temperature) during experiments, minimizing manual intervention .

Q. How can researchers design experiments to elucidate the role of solvent polarity in the thione-thiol tautomerism of 3-Benzyl-5-methyl-1,3,5-thiadiazinane-2-thione?

Methodological Answer:

- Solvent series : Test solvents with varying dielectric constants (e.g., hexane, DMSO, water mixtures) and monitor tautomer ratios via H NMR or UV-Vis spectroscopy.

- Kinetic studies : Use stopped-flow techniques to measure tautomerization rates under different solvent conditions.

- Computational modeling : Correlate solvent polarity scores (e.g., Kamlet-Taft parameters) with energy barriers calculated via DFT .

Q. What methodologies are effective in scaling up the synthesis of 3-Benzyl-5-methyl-1,3,5-thiadiazinane-2-thione from milligram to gram quantities while maintaining reaction efficiency?

Methodological Answer:

- Process control : Implement flow chemistry systems to enhance heat/mass transfer and reduce side reactions.

- In-line analytics : Use PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy for real-time monitoring.

- Optimized workup : Design fractional crystallization or membrane-based purification steps to isolate the product efficiently .

Data Contradiction & Experimental Design

Q. How should researchers address inconsistencies in biological activity data for 3-Benzyl-5-methyl-1,3,5-thiadiazinane-2-thione derivatives across different assays?

Methodological Answer:

- Standardize protocols : Ensure consistent assay conditions (e.g., cell lines, incubation times) to minimize variability.

- Dose-response curves : Perform triplicate experiments with internal controls to validate potency trends.

- Mechanistic studies : Use molecular docking or SPR (Surface Plasmon Resonance) to confirm binding affinities independently .

Q. What experimental frameworks are recommended for studying the environmental stability of 3-Benzyl-5-methyl-1,3,5-thiadiazinane-2-thione in aqueous systems?

Methodological Answer:

- Accelerated degradation studies : Expose the compound to UV light, varying pH, and oxidizing agents (e.g., HO).

- Analytical workflows : Use LC-MS/MS to identify degradation products and quantify half-lives.

- Ecotoxicity modeling : Apply QSAR (Quantitative Structure-Activity Relationship) models to predict environmental impacts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.